Cichoriin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

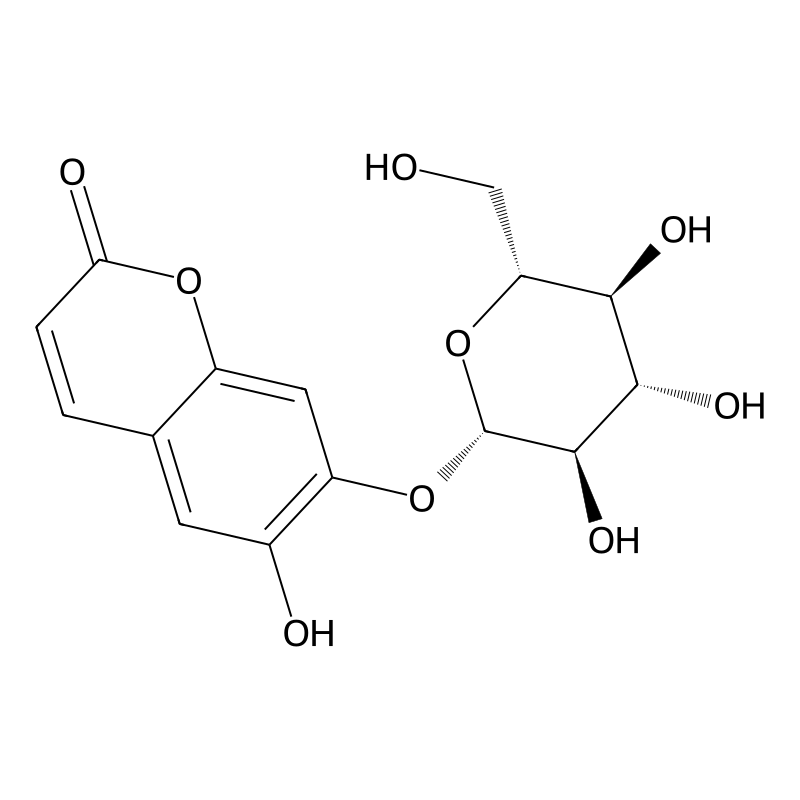

Cichoriin (CAS: 531-58-8), chemically defined as esculetin-7-O-glucoside, is a highly soluble, naturally occurring coumarin glycoside utilized as a specialized reference standard and bioactive precursor in phytochemical and pharmacological research. In procurement and material selection, its value proposition is defined by the specific glycosylation at the 7-hydroxyl position of the esculetin core. This structural feature confers distinct aqueous solubility, optical behavior, and transporter-binding properties that fundamentally differentiate it from its aglycone (esculetin) and its widely available positional isomer (esculin) [1]. Buyers prioritize Cichoriin when downstream workflows require precise regioselective bioactivity, high aqueous formulation compatibility, or the absolute avoidance of alkaline fluorescence interference.

Substituting Cichoriin with its aglycone (esculetin) or its more common positional isomer (esculin, esculetin-6-O-glucoside) frequently compromises assay integrity and formulation stability. Esculetin suffers from poor aqueous solubility, often requiring high co-solvent concentrations that can induce cytotoxicity in cellular assays [2]. Conversely, while esculin shares similar solubility characteristics, it exhibits strong background fluorescence in alkaline conditions and lacks binding affinity for specific cellular targets and transporters that strictly require a free 6-hydroxyl group [3]. Consequently, substituting Cichoriin with generic in-class alternatives leads to false negatives in targeted bioactivity screens and severe optical interference in fluorometric assays [1].

References

- [1] DrugFuture Chemical Index, 'Cichoriin - CAS 531-58-8.'

- [2] KoreaScience, 'Synthesis of α-cichoriin Using Deinococcus geothermalis Amylosucrase and Its Antiproliferative Effect.'

- [3] Journal of Experimental Botany, 'Probing binding specificity of the sucrose transporter AtSUC2 with fluorescent coumarin glucosides.'

Elimination of Alkaline Fluorescence Interference

In analytical and biochemical assays requiring alkaline conditions, Cichoriin dissolves to form a yellow solution but distinctly lacks fluorescence [1]. In contrast, its positional isomer Esculin exhibits strong blue fluorescence under identical dilute alkali conditions [1].

| Evidence Dimension | Fluorescence emission in dilute alkaline solution |

| Target Compound Data | Cichoriin (No fluorescence) |

| Comparator Or Baseline | Esculin (Strong blue fluorescence) |

| Quantified Difference | Binary optical divergence (fluorescent vs. non-fluorescent) |

| Conditions | Dilute alkaline aqueous solution |

Enables the use of Cichoriin in complex spectrophotometric and fluorometric high-throughput screens where background emission from esculin would obscure target signals.

Regioselective Antiproliferative Activity

The position of the glucose moiety on the esculetin core strictly dictates bioactivity in specific cancer models. In B16F10 melanoma cell assays, cichoriin exhibits significant antiproliferative effects[1]. Conversely, Esculin (esculetin-6-O-glucoside) demonstrates no antiproliferative activity in the same cell line, highlighting the absolute necessity of the 7-O-glycosidic linkage[1].

| Evidence Dimension | Antiproliferative efficacy |

| Target Compound Data | Cichoriin (Significant proliferation inhibition) |

| Comparator Or Baseline | Esculin (No antiproliferative activity) |

| Quantified Difference | Active vs. Inactive in equivalent dosing |

| Conditions | B16F10 melanoma cell culture |

Prevents procurement errors where buyers might substitute the cheaper or more common esculin, which would yield false-negative results in targeted oncological screens.

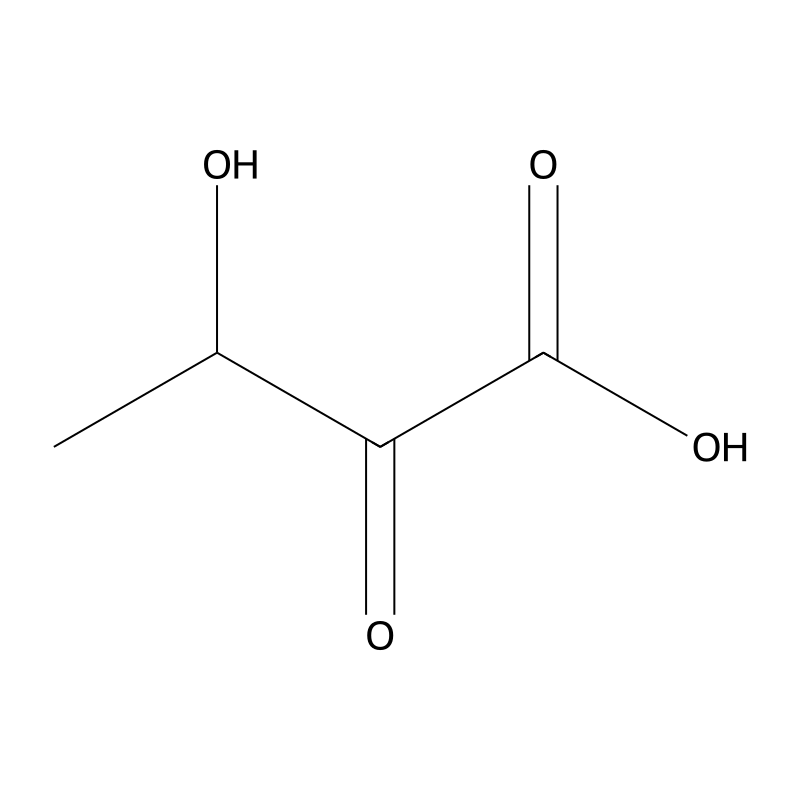

Enhanced Aqueous Solubility vs. Aglycone

The glycosylation of esculetin to form Cichoriin dramatically alters its thermodynamic solubility profile. The attachment of the glucose moiety at the 7-position increases aqueous solubility by approximately 11-fold compared to the highly hydrophobic esculetin aglycone [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Cichoriin (Highly soluble) |

| Comparator Or Baseline | Esculetin (Poorly soluble) |

| Quantified Difference | ~11-fold increase in solubility |

| Conditions | Aqueous solvent systems |

Allows for higher concentration dosing in aqueous biological assays without the need for cytotoxic levels of DMSO or other organic co-solvents.

Selective Uptake by Sucrose Transporters (AtSUC2)

Cichoriin possesses a free 6-hydroxyl group, which is critical for specific transporter recognition in plant physiology models. In yeast models expressing the Arabidopsis sucrose transporter AtSUC2, Cichoriin demonstrates active uptake and clear phloem mobility [1]. In contrast, analogs lacking the free 6-OH group (such as 6-hydroxycoumarin-6-glucoside) show no significant transport by AtSUC2[1].

| Evidence Dimension | Transporter-mediated cellular uptake |

| Target Compound Data | Cichoriin (Active uptake by AtSUC2) |

| Comparator Or Baseline | 6-O-glucosylated analogs (No significant transport) |

| Quantified Difference | Transport vs. Exclusion |

| Conditions | Yeast expressing AtSUC2 transporter |

Validates Cichoriin as a specialized, structurally precise probe for studying phloem loading and sucrose transporter kinetics where 6-O-substituted analogs fail.

High-Throughput Fluorometric Screening

Cichoriin is the right choice as a coumarin standard or substrate in alkaline assays because its lack of fluorescence prevents background optical interference, a common failure point when using esculin [1].

Structure-Activity Relationship (SAR) Oncology Models

Essential for screening panels targeting melanoma (e.g., B16F10 cells) where the 7-O-glucoside linkage is strictly required to observe antiproliferative effects, making generic substitution invalid [2].

Aqueous-Phase Metabolic and Cellular Assays

Preferred over the esculetin aglycone in in vivo and in vitro metabolic assays where an 11-fold higher aqueous solubility is required to avoid co-solvent-induced cytotoxicity [2].

Plant Physiology and Transporter Assays

Ideal as a mobile probe for investigating AtSUC2 sucrose transporter kinetics and phloem mobility, leveraging its free 6-hydroxyl group for specific transporter recognition [3].

References

- [1] DrugFuture Chemical Index, 'Cichoriin - CAS 531-58-8.'

- [2] KoreaScience, 'Synthesis of α-cichoriin Using Deinococcus geothermalis Amylosucrase and Its Antiproliferative Effect.'

- [3] Journal of Experimental Botany, 'Probing binding specificity of the sucrose transporter AtSUC2 with fluorescent coumarin glucosides.'